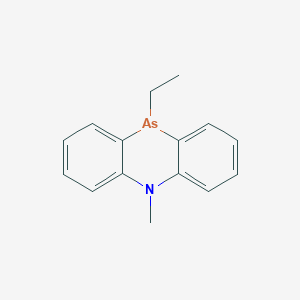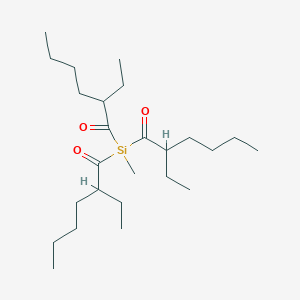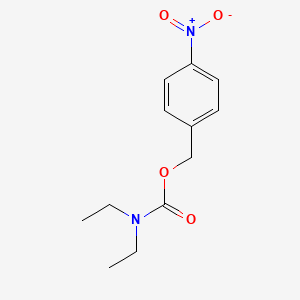
(4-Nitrophenyl)methyl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a methyl diethylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl diethylcarbamate typically involves the reaction of 4-nitrophenyl chloroformate with diethylamine. This nucleophilic substitution reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of carbamates, including this compound, can be achieved through various methods. One common approach involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by alcohols to form carbamates .
化学反应分析
Types of Reactions: (4-Nitrophenyl)methyl diethylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Products may include nitrobenzene derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted carbamates.
科学研究应用
(4-Nitrophenyl)methyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of (4-Nitrophenyl)methyl diethylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can inhibit enzymes by carbamoylation, leading to the disruption of normal cellular functions .
相似化合物的比较
(4-Nitrophenyl)methyl carbamate: Similar structure but lacks the diethyl groups.
(4-Nitrophenyl)ethyl carbamate: Similar structure but has an ethyl group instead of a methyl group.
(4-Nitrophenyl)methyl dimethylcarbamate: Similar structure but has methyl groups instead of diethyl groups.
Uniqueness: (4-Nitrophenyl)methyl diethylcarbamate is unique due to the presence of both the nitrophenyl and diethylcarbamate groups, which confer specific chemical and biological properties
属性
CAS 编号 |
114041-05-3 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N,N-diethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)18-9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
CYTFHDGIVJECMH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


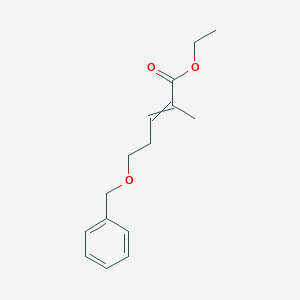
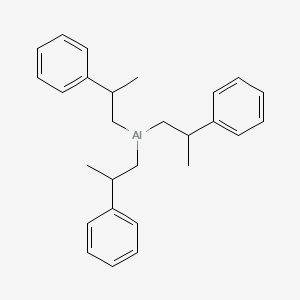
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
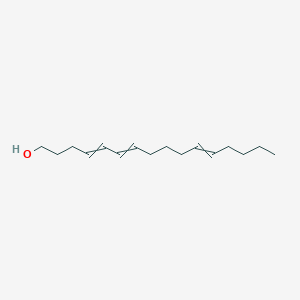
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
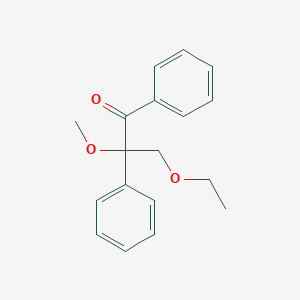
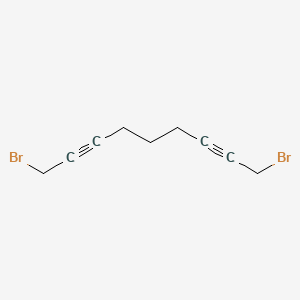
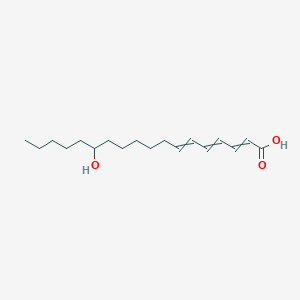


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
